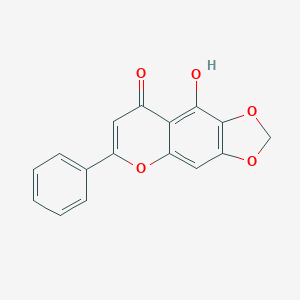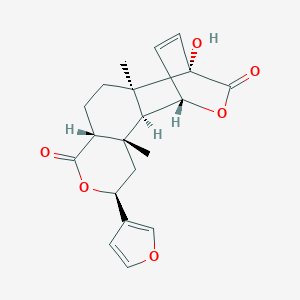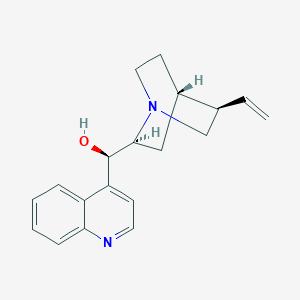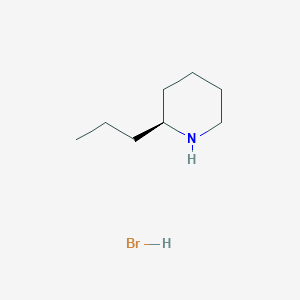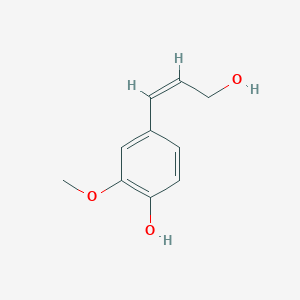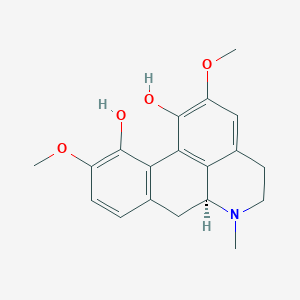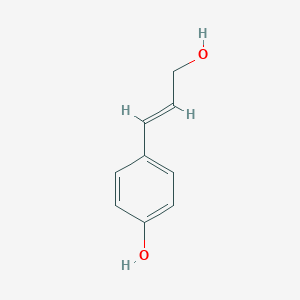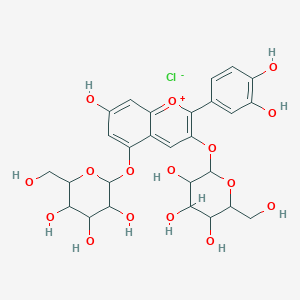
Cyaninchlorid
Übersicht
Beschreibung
Cyanin chloride, also known as cyanidin-3,5-di-O-glucoside chloride, is a cationic anthocyanin compound. It is a type of flavonoid pigment found in various plant flowers, fruits, and vegetables. Cyanin chloride is recognized for its vibrant color and is commonly used as a natural dye. It possesses significant antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific research fields .
Wissenschaftliche Forschungsanwendungen
Cyanin chloride has a wide range of scientific research applications:
Chemistry: It is used as a natural dye in various chemical processes and as a pH indicator due to its color-changing properties under different pH conditions.
Biology: Cyanin chloride is studied for its antioxidant and anti-inflammatory effects.
Medicine: Research has demonstrated the potential of cyanin chloride in cancer therapy.
Wirkmechanismus
Target of Action
Cyanin chloride, also known as Cyanidin-3-glucoside (C3G), is a member of the anthocyanin family of dietary polyphenols . It primarily targets the human digestive tract, where it is absorbed in its unmodified molecular form . The metabolites of C3G enter the bloodstream and interact with various targets, exhibiting health benefits such as antioxidant, cardio-protective, anti-inflammatory, neuroprotective, anti-cancer, anti-diabetic, and anti-thrombotic activities .
Mode of Action
C3G interacts with its targets by undergoing biotransformation and absorption in the gastrointestinal tract . It goes through an extended first-passage metabolism, producing bioactive phenolic metabolites such as protocatechuic acid, phloroglucinaldehyde, vanillic acid, and ferulic acid . These metabolites enhance the bioavailability of C3G and contribute to both the mucosal barrier and microbiota .
Biochemical Pathways
C3G affects various biochemical pathways. It has been shown to have strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities against oxidative stress-related illnesses . For instance, cyanidin compounds can take indirect routes through the inflammatory pathways to reduce oxidative stress, such as inhibiting Aβ by activating the PI3K/AKT/GSK3β pathway .
Pharmacokinetics
The absorption and bioavailability of C3G and its metabolites have increased, and their interaction with gut microorganisms may boost their health effects . The efficacy and distribution of c3g in the human body are restricted due to its low stability and bioaccessibility . The catabolism process of C3G in an organism involves hydrolysis to its aglycone by enzymes in the small intestine, and further degradation to phenolic compounds by gut microbiota .
Result of Action
The result of C3G’s action is a range of health benefits. Its metabolites possess health benefits such as antioxidant, cardio-protective, anti-inflammatory, neuroprotective, anti-cancer, anti-diabetic, and anti-thrombotic activities . In addition, C3G has been found to have strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities against oxidative stress-related illnesses .
Action Environment
The action of C3G is influenced by environmental factors. For instance, the efficacy and distribution of C3G in the human body are restricted due to its low stability and bioaccessibility . Lipid-, polysaccharide-, protein-, and nanocapsule-associated conjugates have achieved targeted delivery with enhanced bioaccessibility and controlled release . This suggests that the environment, including the presence of other compounds and the physical state of the system, can influence the action, efficacy, and stability of C3G .
Biochemische Analyse
Biochemical Properties
Cyanin chloride plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, cyanin chloride inhibits the receptor activator of NF-κB ligand (RANKL)-induced NF-κB activation, suppresses the degradation of IκB-α, and attenuates the phosphorylation of extracellular signal-regulated kinases (ERK) . These interactions highlight its potential in modulating inflammatory responses and oxidative stress.
Cellular Effects
Cyanin chloride exerts various effects on different cell types and cellular processes. In human skin cell models of psoriasis, cyanin chloride significantly inhibits the mRNA expression of inflammatory cytokines such as IL-1α, IL-1β, and IL-6, as well as chemokines CXCL8 and CCL20 . It also inhibits the phosphorylation of the STAT3 transcription factor, thereby regulating the function of CCL20 chemokine. Additionally, cyanin chloride restores the TEER value in TNF-α/IL-17A/IFN-γ-induced HaCaT cells, confirming its role in strengthening the skin barrier function .
Molecular Mechanism
At the molecular level, cyanin chloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, cyanin chloride inhibits RANKL-induced calcium oscillations, the activation of nuclear factor of activated T cells calcineurin-dependent 1 (NFATc1), and the expression of c-Fos . These molecular interactions contribute to its anti-inflammatory and antioxidant properties.
Temporal Effects in Laboratory Settings
The stability and degradation of cyanin chloride over time in laboratory settings are crucial for understanding its long-term effects. Cyanin chloride shows varying stability under different pH conditions, with greater stability observed at neutral pH compared to extreme acidic or alkaline conditions . This stability is essential for its consistent performance in biochemical assays and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of cyanin chloride vary with different dosages in animal models. Studies have shown that cyanin chloride protects against OVX-induced bone loss in an osteoporosis mouse model . High doses may lead to adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic use.
Metabolic Pathways
Cyanin chloride is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes metabolism in the small intestine and is further degraded by gut microbiota . These metabolic processes influence its bioavailability and efficacy in the body.
Transport and Distribution
Within cells and tissues, cyanin chloride is transported and distributed through specific transporters and binding proteins. It is known to interact with chloride channels and transporters, influencing its localization and accumulation in different cellular compartments . This transport mechanism is vital for its biological activity and therapeutic potential.
Subcellular Localization
Cyanin chloride exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the central vacuole of plant cells, with diffuse pools found inside the vacuole lumen and body structures observed in the cytoplasm . This localization is crucial for its role in cellular processes and its effectiveness as a therapeutic agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyanin chloride can be synthesized through the glycosylation of cyanidin. The process involves the reaction of cyanidin with glucose in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. The product is then purified using chromatographic techniques to obtain pure cyanin chloride .
Industrial Production Methods: Industrial production of cyanin chloride involves the extraction of cyanidin from plant sources such as black rice, black beans, and purple potatoes. The extracted cyanidin is then subjected to glycosylation to form cyanin chloride. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Cyanin chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Cyanin chloride can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction of cyanin chloride can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in cyanin chloride with other groups.
Major Products Formed:
Oxidation: Oxidation of cyanin chloride typically results in the formation of quinones and other oxidized derivatives.
Reduction: Reduction leads to the formation of reduced anthocyanin derivatives.
Substitution: Substitution reactions yield various substituted anthocyanin compounds with altered chemical properties.
Vergleich Mit ähnlichen Verbindungen
Cyanin chloride is compared with other anthocyanins such as:
Pelargonidin: Similar to cyanin chloride, pelargonidin is another anthocyanin with antioxidant properties. cyanin chloride has a broader range of biological activities.
Delphinidin: Delphinidin is known for its strong antioxidant activity, but cyanin chloride exhibits superior anti-inflammatory effects.
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16.ClH/c28-7-17-19(33)21(35)23(37)26(42-17)40-15-5-10(30)4-14-11(15)6-16(25(39-14)9-1-2-12(31)13(32)3-9)41-27-24(38)22(36)20(34)18(8-29)43-27;/h1-6,17-24,26-29,33-38H,7-8H2,(H2-,30,31,32);1H/t17-,18-,19-,20-,21+,22+,23-,24-,26-,27-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVZZZBBPRFPDG-DHJOXOLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949000 | |
| Record name | Cyanidin 3,5-diglucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
647.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2611-67-8 | |
| Record name | Cyanidin 3,5-diglucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2611-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanidin 3,5-diglucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYANIDIN CHLORIDE 3,5-DIGLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTH12733J3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3'S,4'R,5'R,6'R,10'S,12'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B190796.png)

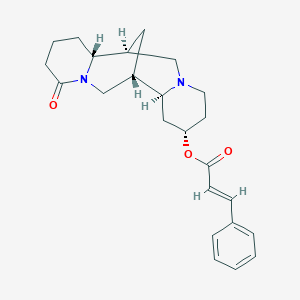
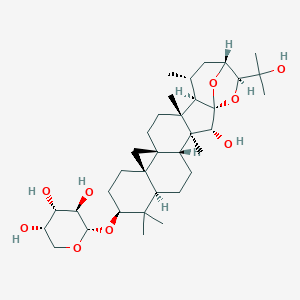
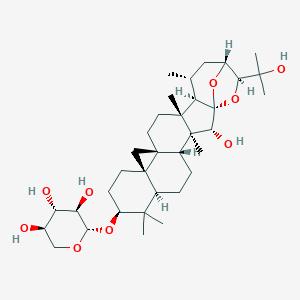
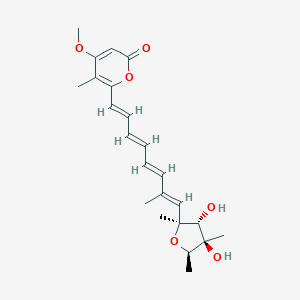
![[(2R,3R,4S,5R,6R)-6-ethoxy-5-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B190810.png)
